methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate
Description
Methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Properties
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c1-21(2,3)16-9-7-15(8-10-16)19(24)23-18(20(25)26-4)13-14-5-11-17(22)12-6-14/h5-13H,1-4H3,(H,23,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMIYKFACPNDF-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the tert-butylbenzoyl group: This can be done through an acylation reaction, such as the Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the enone moiety or the bromophenyl group.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the enone structure.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate can have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(4-chlorophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (Z)-3-(4-fluorophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in methyl (Z)-3-(4-bromophenyl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
